molecular formula C8H8ClNO3 B1328011 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 309275-47-6

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1328011
CAS No.: 309275-47-6
M. Wt: 201.61 g/mol
InChI Key: ILAMGKVVUJDDSF-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol . This compound belongs to the class of organic compounds known as indolines .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C8H8ClNO3/c1-3-5 (8 (12)13)7 (11)10-4 (2)6 (3)9/h1-2H3, (H,10,11) (H,12,13) . The Canonical SMILES representation is CC1=C (C (=O)NC (=C1Cl)C)C (=O)O .


Chemical Reactions Analysis

The reaction of 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)thiourea with 2-oxo- N '-arylpropanehydrazonoyl chloride, chloroacetone, α -bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline, respectively, can afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 201.0192708 g/mol and the Monoisotopic Mass is also 201.0192708 g/mol . The Topological Polar Surface Area is 66.4 Ų . The Heavy Atom Count is 13 .

Scientific Research Applications

Synthesis of Derivatives

  • 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been synthesized, showing potential as drug precursors or perspective ligands (Dotsenko et al., 2019).

Molecular and Crystal Structures

  • The molecular and crystal structures of similar compounds have been studied, offering insights into their chemical properties and potential applications (Koval’ et al., 2017).

Reactivity Studies

  • Research has explored the reactivity of related compounds under various conditions, leading to different products, which can be crucial in developing new chemical entities (El‐Shaaer et al., 2014).

Diversity-Oriented Synthesis

  • A diversity-oriented synthesis approach has been developed for related compounds, demonstrating their versatility and potential for creating a wide array of derivatives (Baškovč et al., 2012).

Enantioselective Reductions

  • Chiral bridged macrocyclic derivatives have been explored for their enantioselective reduction properties, which is significant in stereoselective synthesis (Talma et al., 1985).

Kinetic Resolution Studies

  • Studies on kinetic resolution using related compounds have been conducted, which is important in the field of chiral synthesis (Sobolev et al., 2002).

Synthesis of Naphthyridinone Derivatives

  • The compound has been used in the synthesis of new naphthyridinone derivatives, showing its utility in heterocyclic chemistry (Medvedeva et al., 2009).

Biochemical Analysis

Biochemical Properties

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular function . Additionally, it has been found to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these molecules . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity is particularly significant, as it can lead to alterations in metabolic pathways and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity can lead to changes in the concentration of key metabolites, thereby affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization process, ensuring that the compound reaches its intended site of action.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAMGKVVUJDDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649747
Record name 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309275-47-6
Record name 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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